molecular formula C24H23NO6 B4040110 1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4040110
M. Wt: 421.4 g/mol
InChI Key: BKGHYRKQWULHOV-UHFFFAOYSA-N
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Description

1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C24H23NO6 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-furylmethyl)-3-hydroxy-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is 421.15253745 g/mol and the complexity rating of the compound is 698. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches to Furans and Pyrroles

Research has led to the development of novel methods for synthesizing 2-substituted 3-furfurals and 2-substituted 3-formyl pyrroles, providing a foundation for further chemical investigations and applications in material science and pharmaceuticals. These methods involve the addition of organometallic reagents to 3-furfural or 3-bromofuran, followed by a novel oxidative rearrangement, offering a unique route to these heterocycles and enabling the enantioselective preparation of intermediates for natural product synthesis (Kelly, Kerrigan, & Walsh, 2008).

Synthesis and Characterization of Pyrrolidin-2-ones Derivatives

The synthesis of pyrrolidin-2-ones derivatives, including compounds with structural similarities to the requested chemical, has been explored for their potential in creating new medicinal molecules. These studies focus on introducing various substituents into the pyrrolidin-2-one nucleus to enhance biological activity, highlighting the importance of these compounds in pharmaceutical research (Rubtsova et al., 2020).

Applications in Maillard Reaction Products

Investigations into the Maillard reaction, particularly involving furan-2-carboxaldehyde and amino acids, have led to the identification of intensely colored compounds. These studies contribute to our understanding of nonenzymatic browning in food chemistry and the synthesis of novel organic materials. The identification and characterization of key chromophores from these reactions are essential for applications ranging from food science to the development of organic electronic materials (Hofmann, 1998).

Properties

IUPAC Name

1-(furan-2-ylmethyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-propoxyphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO6/c1-3-12-29-17-9-7-16(8-10-17)21-20(22(26)19-11-6-15(2)31-19)23(27)24(28)25(21)14-18-5-4-13-30-18/h4-11,13,21,27H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGHYRKQWULHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=CO3)O)C(=O)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
1-(furan-2-ylmethyl)-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.